Home > Products > Screening Compounds P104878 > 2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID
2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID -

2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID

Catalog Number: EVT-4096851
CAS Number:
Molecular Formula: C13H19NO5S
Molecular Weight: 301.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

    Anti-inflammatory agents: Sulfonamide derivatives containing the (4-methoxyphenyl)sulfonyl group have been investigated as potential stress enhancers for hyperthermia-induced tumor necrosis. These compounds enhanced heat shock-induced cell death and were suggested as potential adjuvants to hyperthermia therapy. []

    Antibacterial agents: N-sulfonyl monocyclic β-lactams containing the (4-methoxyphenyl)sulfonyl group have been synthesized and evaluated for their antibacterial activity. []

    Antioxidant agents: N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives containing the (4-methoxyphenyl)sulfonyl group have shown promising antioxidant activity in DPPH scavenging assays. []

    Cannabinoid receptor inverse agonists: The triaryl bis-sulfone Sch.336, containing the (4-methoxyphenyl)sulfonyl group, has been identified as a selective inverse agonist for the human cannabinoid CB2 receptor. This compound showed potent anti-inflammatory activity in various rodent models, highlighting its potential for treating inflammatory disorders. []

    Fructose-1,6-bisphosphatase (FBPase) inhibitors: N-arylsulfonyl-indole-2-carboxamide derivatives containing the (4-methoxyphenyl)sulfonyl group have been identified as potent and selective FBPase inhibitors. These compounds showed significant glucose-lowering effects in animal models of type 2 diabetes, suggesting their potential as antidiabetic agents. []

Compound Description: This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. [] It has demonstrated high in vitro potency against MMP-2, MMP-8, MMP-9, and MMP-13. []

Relevance: CGS 25966 shares the core (4-methoxyphenyl)sulfonyl moiety with N-[(4-methoxyphenyl)sulfonyl]norleucine. Both compounds belong to the sulfonamide class, with the key difference being the amino acid residue attached to the sulfonamide group (norleucine in the target compound versus a substituted hydroxamic acid derivative in CGS 25966). []

Compound Description: Similar to CGS 25966, this compound is also a broad-spectrum MMP inhibitor. [] It exhibits high in vitro potency against MMP-2, MMP-8, MMP-9, and MMP-13. []

Relevance: CGS 27023A shares the (4-methoxyphenyl)sulfonyl core with N-[(4-methoxyphenyl)sulfonyl]norleucine. Both compounds are sulfonamides, differing in the nature of the substituent attached to the sulfonamide nitrogen. CGS 27023A features a substituted hydroxamic acid derivative, while N-[(4-methoxyphenyl)sulfonyl]norleucine has a norleucine residue. []

N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide

Compound Description: This is the parent molecule in a series of synthesized sulfonamide derivatives that exhibit urease inhibitory activity. []

Relevance: While not directly containing the (4-methoxyphenyl)sulfonyl moiety, this compound features a structurally similar (4-methoxyphenethyl)amino sulfonyl group. This structural similarity suggests a potential relationship in terms of biological activity or chemical behavior compared to N-[(4-methoxyphenyl)sulfonyl]norleucine. []

N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides (5a-m)

Compound Description: This series comprises various alkyl/aralkyl substituted derivatives of the parent molecule N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamide. [] These compounds demonstrated varying levels of urease inhibitory activity. []

Relevance: Similar to their parent compound, these derivatives possess the (4-methoxyphenethyl)amino sulfonyl group, which is structurally related to the (4-methoxyphenyl)sulfonyl moiety of N-[(4-methoxyphenyl)sulfonyl]norleucine. The presence of diverse alkyl/aralkyl substitutions provides insight into structure-activity relationships for this class of compounds. []

N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Compound Description: This compound features a 2,4,6-trimethylbenzenesulfonamide moiety and a 4-methoxyphenyl group linked via a sulfanyl bridge to a brominated pyrimidine ring. []

Relevance: Although this compound does not directly contain the (4-methoxyphenyl)sulfonyl moiety of N-[(4-methoxyphenyl)sulfonyl]norleucine, it highlights the prevalence of the 4-methoxyphenyl group in conjunction with various sulfonamide derivatives. []

Methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate

Compound Description: This compound contains a 4-methoxyphenyl group attached to a prop-2-enoate moiety, which is further linked to a 4-methylbenzenesulfonamide group. []

Relevance: This compound features the 4-methoxyphenyl group commonly found in the studied sulfonamide derivatives, including N-[(4-methoxyphenyl)sulfonyl]norleucine. The presence of a different sulfonamide group and various other functional groups allows for a comparison of structural features and potential biological activities. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound contains a phenylsulfonyl group attached to a bromo-indole moiety, which is further linked to a 5-methoxyphenyl group. []

Relevance: While not possessing the exact (4-methoxyphenyl)sulfonyl group, this compound features the structurally related phenylsulfonyl moiety and a 5-methoxyphenyl group, highlighting the use of similar building blocks in designing sulfonamide derivatives. This allows for comparison of structural features and potential biological activities with N-[(4-methoxyphenyl)sulfonyl]norleucine. []

3-(4-Methoxy­phenyl)-1-phenyl-3-(p-toluene­sulfonyl­amino)­propan-1-one

Compound Description: This compound features a p-toluenesulfonylamino group attached to a propan-1-one moiety, which is further linked to a 4-methoxyphenyl group. []

Relevance: This compound shares the 4-methoxyphenyl group with N-[(4-methoxyphenyl)sulfonyl]norleucine and demonstrates the use of similar building blocks in designing sulfonamide derivatives. The structural variations offer insight into the impact of different sulfonamide moieties on potential biological activities. []

1-((2-fluoro-6-(fluoro-[18F])phenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([18F]DASA-23)

Compound Description: This is a radiopharmaceutical designed to measure pyruvate kinase M2 (PKM2) levels using positron emission tomography (PET). [, ] It exhibits significant uptake in high-grade gliomas compared to low-grade gliomas. []

Relevance: [18F]DASA-23 directly incorporates the (4-methoxyphenyl)sulfonyl moiety of N-[(4-methoxyphenyl)sulfonyl]norleucine as part of its structure. This highlights the utility of this specific sulfonamide group in designing molecules with biological activity and potential for medical applications. [, ]

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] It exhibits anti-inflammatory effects by impairing leukocyte migration. []

Relevance: Sch.336 incorporates the (4-methoxyphenyl)sulfonyl moiety of N-[(4-methoxyphenyl)sulfonyl]norleucine within its structure, showcasing the continued use of this sulfonamide group in diverse pharmacological contexts. []

N-(5-chloro-2-methoxyphenyl)benzene sulfonamide

Compound Description: This compound is the parent molecule in a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides synthesized for biological evaluation. []

Relevance: Although this compound does not have the (4-methoxyphenyl)sulfonyl group of N-[(4-methoxyphenyl)sulfonyl]norleucine, it belongs to the broader class of aryl sulfonamides, showcasing the common use of this chemical group in medicinal chemistry. []

N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides (5a-k)

Compound Description: This series of compounds is derived from the parent compound N-(5-chloro-2-methoxyphenyl)benzene sulfonamide, featuring various N-substituents. [] Several of these compounds exhibited prominent inhibitory activity against the acetylcholinesterase enzyme. []

Relevance: While structurally different from N-[(4-methoxyphenyl)sulfonyl]norleucine, these N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides belong to the same broad class of aryl sulfonamides, highlighting the diverse applications of this chemical group in drug development. []

Compound Description: TMI-1 is a dual tumor necrosis factor (TNF) alpha-converting enzyme (TACE) and matrix metalloproteinase (MMP) inhibitor. [] It exhibits potent anti-inflammatory effects in rodent models of rheumatoid arthritis. []

Relevance: Although structurally distinct from N-[(4-methoxyphenyl)sulfonyl]norleucine, TMI-1 belongs to the sulfonamide class of compounds. It highlights the diverse functionalities that can be incorporated into sulfonamides for achieving specific biological activities. []

N-isobutyl-N-(4-methoxyphenyl­sulfonyl)glycylhydroxamic acid (NNGH)

Compound Description: NNGH is a matrix metalloproteinase 3 (MMP-3) inhibitor. [] It has been shown to enhance hyperthermia-induced tumor necrosis in HeLa cells. []

Relevance: NNGH shares the (4-methoxyphenyl)sulfonyl moiety with N-[(4-methoxyphenyl)sulfonyl]norleucine. Both compounds belong to the sulfonamide class and demonstrate the utilization of this chemical group in designing molecules with biological activity. []

N-hydroxy-2(R)-[[4-methoxysulfonyl] (3-picolyl)amino]‐3-methylbutaneamide hydro‐chloride (MMI270)

Compound Description: MMI270 is an MMP-3 inhibitor. [] Similar to NNGH, it also enhances hyperthermia-induced tumor necrosis in HeLa cells. []

Relevance: While not possessing the exact (4-methoxyphenyl)sulfonyl group, MMI270 features a closely related 4-methoxysulfonyl moiety linked to a substituted amino group. This structural similarity to N-[(4-methoxyphenyl)sulfonyl]norleucine places both compounds within the broader category of sulfonamides, emphasizing the versatility of this chemical group for achieving specific biological activities. []

4-cyano-N-(4-methoxyphenyl)benzenesulfonamide (I)

Compound Description: Compound I is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a cyano group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []

Relevance: This compound highlights the prevalence of the 4-methoxyphenyl group in various sulfonamide derivatives, including N-[(4-methoxyphenyl)sulfonyl]norleucine. []

N-(4-methoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide (II)

Compound Description: Compound II is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a trifluoromethyl group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []

Relevance: This compound shares the 4-methoxyphenyl group with N-[(4-methoxyphenyl)sulfonyl]norleucine, demonstrating the diverse applications of this chemical group within the broader class of aryl sulfonamides. []

4-iodo-N-(4-methoxyphenyl)benzenesulfonamide (III)

Compound Description: Compound III is a 4,4'-disubstituted N-phenylbenzenesulfonamide with an iodo group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []

Relevance: This compound features the 4-methoxyphenyl group commonly found in the studied sulfonamide derivatives, including N-[(4-methoxyphenyl)sulfonyl]norleucine. The varying halogen substituents on the benzenesulfonamide ring provide insights into structure-activity relationships for this class of compounds. []

4-bromo-N-(4-methoxyphenyl)benzenesulfonamide (IV)

Compound Description: Compound IV is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a bromo group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []

Relevance: Similar to compound III, this compound shares the 4-methoxyphenyl group with N-[(4-methoxyphenyl)sulfonyl]norleucine and highlights the impact of halogen substituents on the benzenesulfonamide ring. []

4-chloro-N-(4-methoxyphenyl)benzenesulfonamide (V)

Compound Description: Compound V is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a chloro group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []

Relevance: This compound highlights the prevalence of the 4-methoxyphenyl group in various sulfonamide derivatives, including N-[(4-methoxyphenyl)sulfonyl]norleucine, and further illustrates the impact of halogen substituents on the benzenesulfonamide ring. []

4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide (VI)

Compound Description: Compound VI is a 4,4'-disubstituted N-phenylbenzenesulfonamide with a fluoro group at the para position of the benzenesulfonamide ring and a methoxy group at the para position of the N-phenyl ring. []

Relevance: This compound shares the 4-methoxyphenyl group with N-[(4-methoxyphenyl)sulfonyl]norleucine and allows for comparison of structural features and potential biological activities with various halogen substituents on the benzenesulfonamide ring. []

N-(2-methoxyphenyl) benzenesulfonamide (3)

Compound Description: This compound serves as a precursor for synthesizing N-substituted sulfonamides. []

Relevance: While structurally different from N-[(4-methoxyphenyl)sulfonyl]norleucine, it highlights the use of a methoxyphenyl group linked to a sulfonamide moiety, demonstrating the versatility of this chemical motif in medicinal chemistry. []

N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6)

Compound Description: This compound, obtained by brominating N-(2-methoxyphenyl) benzenesulfonamide, is used as a precursor for further modifications. []

Relevance: This compound showcases the application of halogenation in modifying sulfonamides and provides a basis for comparing the structural and biological impact of such modifications compared to N-[(4-methoxyphenyl)sulfonyl]norleucine. []

Compound Description: This series of aryl sulfonyl azides was studied for the impact of ortho- and para- substituents on their structural and kinetic properties. []

Compound Description: These are ureidobenzenesulfonyl chlorides synthesized from corresponding ureas and chlorosulfonic acid. [] They served as precursors for further derivatization and reactions with hydrazine and sodium azide. []

Relevance: These compounds, while structurally different from N-[(4-methoxyphenyl)sulfonyl]norleucine, highlight the use of a methoxyphenyl group in conjunction with a sulfonyl chloride moiety, demonstrating the importance of this aromatic group in designing sulfonamide-based molecules. []

Properties

Product Name

2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}HEXANOIC ACID

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]hexanoic acid

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

InChI

InChI=1S/C13H19NO5S/c1-3-4-5-12(13(15)16)14-20(17,18)11-8-6-10(19-2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16)

InChI Key

UWWDQNXVCUNXSL-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.